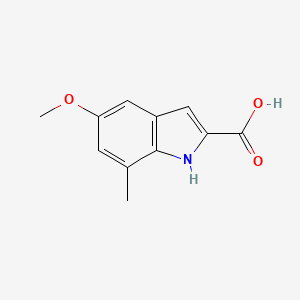

![molecular formula C11H14NNaO4S B1609437 sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate CAS No. 73475-11-3](/img/no-structure.png)

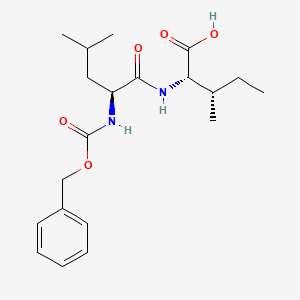

sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

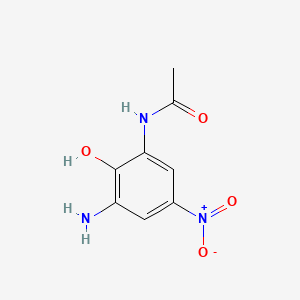

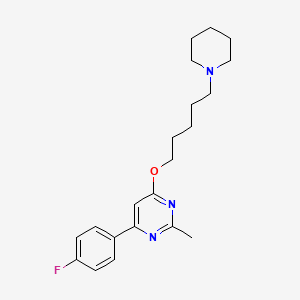

Sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate, also known as sodium 2-butyl-4-methylbenzene-sulfonate (SBMBS) is an organic compound that is used as a reagent in organic synthesis. It is used in the synthesis of organic compounds, such as carboxylic acids and amines, and in the synthesis of heterocyclic compounds, such as pyridines and indoles. SBMBS is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.

Aplicaciones Científicas De Investigación

Here’s a brief overview:

Field Organic Synthesis

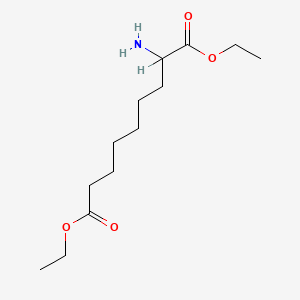

This compound is synthesized in two steps from 2-amino-2-ethyl-1,3-propanediol, with an overall yield of 80% . It’s used as a precursor for bi-triazole systems .

Application Summary

Bi-triazole systems are of great interest due to their broad spectrum of applications. They have antiproliferative, antifungal, antidiabetic, antibacterial, anticancer, antioxidant, and anti-inflammatory properties . They are also used as corrosion inhibitors .

Methods of Application

The synthesis involves the tosylation of 2-amino-2-ethyl-1,3-propanediol to obtain the di-O-tosyl compound. This is followed by the substitution of the O-tosyl groups with -N3, which allows obtaining the desired compound .

Results and Outcomes

The chemical structures of the products obtained were established based on 1D and 2D NMR, IR spectroscopy, and elemental analysis . The compound was obtained in a good yield .

Field Antimicrobial Research

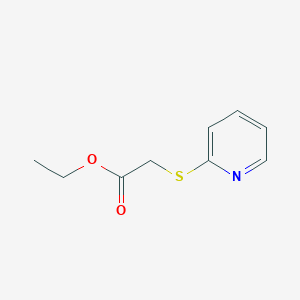

A variety of butan-2-ylidene benzohydrazides were synthesized and evaluated for their in vitro antimicrobial activity against some clinical isolates .

Application Summary

The treatment of a broad range of microbial infections is complicated due to the resistance of many microbes, including bacteria, viruses, and fungi, to standard marketed antimicrobial and antibiotics drugs .

Methods of Application

The synthesis involved the reaction of benzohydrazides with 4,4,4-triflouro-1-phenyl-1,-3-butanedione/4,4,4 – triflouro -1, 2, - (2 – napthyl) -1, 3 – butanedione. Acetylation and benzoylation of butan-2-ylidene benzohydrazides gave the derivatives .

Results and Outcomes

The in vitro screening revealed that some of the compounds possessed strong inhibitory potentials against the isolates with Inhibition Zone Diameter (IZD) in the range of 7-14 mm .

Field Anti-tubercular Research

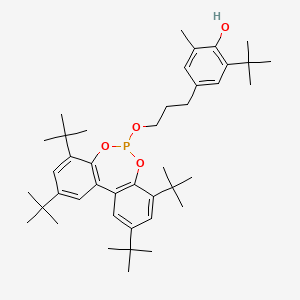

Benzothiazole based anti-tubercular compounds have been synthesized and their in vitro and in vivo activity studied .

Application Summary

These compounds are being developed due to the urgent need for new molecular units with drug-like properties, particularly in the fight against cancer and infectious diseases .

Methods of Application

The synthesis of these compounds and their inhibitory concentrations were compared with the standard reference drugs .

Results and Outcomes

The newly synthesized molecules showed promising results in both in vitro and in vivo studies .

Propiedades

Número CAS |

73475-11-3 |

|---|---|

Nombre del producto |

sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate |

Fórmula molecular |

C11H14NNaO4S |

Peso molecular |

279.29 g/mol |

Nombre IUPAC |

sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate |

InChI |

InChI=1S/C11H15NO4S.Na/c1-3-9(2)12(13)8-10-6-4-5-7-11(10)17(14,15)16;/h4-9H,3H2,1-2H3,(H,14,15,16);/q;+1/p-1/b12-8-; |

Clave InChI |

VVIFXHAXWYYGLO-JCTPKUEWSA-M |

SMILES isomérico |

CCC(C)/[N+](=C/C1=CC=CC=C1S(=O)(=O)[O-])/[O-].[Na+] |

SMILES |

CCC(C)[N+](=CC1=CC=CC=C1S(=O)(=O)[O-])[O-].[Na+] |

SMILES canónico |

CCC(C)[N+](=CC1=CC=CC=C1S(=O)(=O)[O-])[O-].[Na+] |

Números CAS relacionados |

113443-50-8 (Parent) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.